molecular formula C6H8O5 B14760945 (2-Oxo-1,3-dioxolan-4-yl)methyl acetate CAS No. 1607-31-4

(2-Oxo-1,3-dioxolan-4-yl)methyl acetate

Cat. No.: B14760945
CAS No.: 1607-31-4
M. Wt: 160.12 g/mol
InChI Key: UCWHARBCMODQPN-UHFFFAOYSA-N
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Description

(2-Oxo-1,3-dioxolan-4-yl)methyl acetate is a chemical compound with the molecular formula C₆H₈O₅. It is known for its unique structure, which includes a dioxolane ring and an acetate group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,3-dioxolan-4-yl)methyl acetate typically involves the reaction of glycerol carbonate with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a catalyst such as pyridine. The process involves the acetylation of the hydroxyl group on the glycerol carbonate, resulting in the formation of the acetate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,3-dioxolan-4-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Oxo-1,3-dioxolan-4-yl)methyl acetate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Oxo-1,3-dioxolan-4-yl)methyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the acetate group, which can undergo hydrolysis to release acetic acid and the corresponding alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxo-1,3-dioxolan-4-yl)methyl acetate is unique due to its combination of the dioxolane ring and acetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

1607-31-4

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

(2-oxo-1,3-dioxolan-4-yl)methyl acetate

InChI

InChI=1S/C6H8O5/c1-4(7)9-2-5-3-10-6(8)11-5/h5H,2-3H2,1H3

InChI Key

UCWHARBCMODQPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1COC(=O)O1

Origin of Product

United States

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